molecular formula C24H27N3O3 B2688085 N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 941933-56-8

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No. B2688085
CAS RN: 941933-56-8
M. Wt: 405.498
InChI Key: TXQLKAAIGGUDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, commonly known as DNO, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the calcium-activated chloride channel TMEM16A, which plays a crucial role in various physiological processes. The purpose of

Scientific Research Applications

Chemical Structure and Properties

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, while not directly studied, shares structural similarities with other naphthalene and dimethylamino compounds. For example, a study on diethyl 2,2′-[(5-dimethylamino-1-naphthyl)sulfonylimino]diacetate highlights the significance of dimethylamino groups in creating compounds with unique three-dimensional structures, often involving weak intermolecular hydrogen bonds (Zhang, Qu, & Liu, 2009). Such compounds may have potential applications in material science or molecular engineering due to their distinct molecular arrangements.

Chromatographic Applications

Naphthalene derivatives, such as those with dimethylamino groups, have been utilized in chromatographic separations. A study demonstrates the use of a nematic liquid crystal for gas-liquid chromatographic separations of naphthalene homologues, showcasing the selectivity of such compounds based on molecular length-to-breadth ratios (Wasik & Chesler, 1976). This implies that related compounds, such as N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, could be relevant in analytical chemistry for the separation and identification of complex mixtures.

Fluorescence Imaging and Sensing

Compounds with 2-(N,N-Dimethylamino)naphthalene structures have been employed as fluorescent probes. A study demonstrates their use in fluorescence imaging of zinc ions in HeLa cells and Arabidopsis, indicating their potential in biological imaging and sensing applications (Lee et al., 2015). Similarly, N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide could potentially be explored as a fluorescent probe in cellular imaging or as a sensor for specific ions or molecules.

Photophysical Properties

Research on compounds like 1-(dimethylamino)naphthalene reveals their interesting photophysical properties, especially in fluorescence studies. This includes studies on fast internal conversion in such compounds, which could be crucial for understanding light-induced processes in organic materials (Takehira et al., 2005). The unique photophysical characteristics of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide might make it a candidate for studying light-matter interactions in organic materials.

properties

IUPAC Name

N'-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-27(2)21(20-13-8-11-17-9-4-6-12-19(17)20)16-26-24(29)23(28)25-15-18-10-5-7-14-22(18)30-3/h4-14,21H,15-16H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQLKAAIGGUDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCC1=CC=CC=C1OC)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

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